molecular formula C13H13ClN2O3 B2372712 Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate CAS No. 1087767-05-2

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2372712
CAS No.: 1087767-05-2
M. Wt: 280.71
InChI Key: DQGQABWXFLURHR-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a cyanopropenoate moiety.

Preparation Methods

The synthesis of Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate typically involves a multi-step process. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds

Scientific Research Applications

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (E)-3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)9(7-15)8-16-11-6-10(14)4-5-12(11)18-2/h4-6,8,16H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGQABWXFLURHR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)Cl)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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